molecular formula C13H13ClN2O2S B5534594 [(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine

Cat. No.: B5534594
M. Wt: 296.77 g/mol
InChI Key: LGPGPHUCLUUION-UHFFFAOYSA-N
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Description

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridylamine derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine is unique due to its specific combination of a sulfonyl group and a pyridylamine moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-8-13(10(2)7-12(9)14)19(17,18)16-11-3-5-15-6-4-11/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPGPHUCLUUION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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